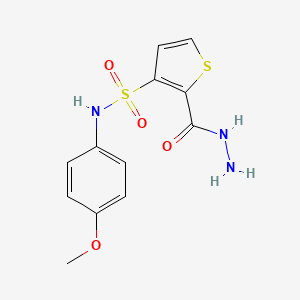

2-(hydrazinocarbonyl)-N-(4-methoxyphenyl)thiophene-3-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(hydrazinocarbonyl)-N-(4-methoxyphenyl)thiophene-3-sulfonamide is an organic compound that belongs to the class of sulfonamides It features a thiophene ring substituted with a hydrazinocarbonyl group and a methoxyphenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(hydrazinocarbonyl)-N-(4-methoxyphenyl)thiophene-3-sulfonamide typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the thiophene derivative with sulfonyl chloride in the presence of a base such as pyridine.

Attachment of the Hydrazinocarbonyl Group: The hydrazinocarbonyl group can be introduced by reacting the sulfonamide derivative with hydrazine hydrate under reflux conditions.

Methoxyphenyl Substitution: The final step involves the substitution of the thiophene ring with a methoxyphenyl group, which can be achieved through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

2-(hydrazinocarbonyl)-N-(4-methoxyphenyl)thiophene-3-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the original substituents.

Aplicaciones Científicas De Investigación

2-(hydrazinocarbonyl)-N-(4-methoxyphenyl)thiophene-3-sulfonamide has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial agent due to its sulfonamide moiety, which is known to inhibit bacterial growth.

Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photovoltaic devices.

Biological Studies: It is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids, which could lead to new therapeutic applications.

Industrial Applications: The compound may be used as an intermediate in the synthesis of more complex molecules with industrial relevance.

Mecanismo De Acción

The mechanism of action of 2-(hydrazinocarbonyl)-N-(4-methoxyphenyl)thiophene-3-sulfonamide involves its interaction with specific molecular targets. In medicinal applications, the sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication. The hydrazinocarbonyl group may also contribute to the compound’s reactivity and binding affinity to target molecules.

Comparación Con Compuestos Similares

Similar Compounds

Sulfanilamide: A simple sulfonamide with antimicrobial properties.

Sulfamethoxazole: A sulfonamide antibiotic used in combination with trimethoprim.

Thiophene-2-sulfonamide: A thiophene derivative with a sulfonamide group.

Uniqueness

2-(hydrazinocarbonyl)-N-(4-methoxyphenyl)thiophene-3-sulfonamide is unique due to the presence of both the hydrazinocarbonyl and methoxyphenyl groups, which may enhance its biological activity and chemical reactivity compared to simpler sulfonamides. The combination of these functional groups within a thiophene ring structure provides a versatile scaffold for further chemical modifications and applications.

Actividad Biológica

2-(Hydrazinocarbonyl)-N-(4-methoxyphenyl)thiophene-3-sulfonamide is a compound of interest due to its potential biological activities, particularly as an inhibitor of carbonic anhydrases (CAs), which are enzymes implicated in various physiological and pathological processes. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound is characterized by the following functional groups:

- Hydrazinocarbonyl : A hydrazine derivative that can participate in various chemical reactions.

- Thiophene ring : A five-membered aromatic ring containing sulfur, contributing to the compound's reactivity and biological properties.

- Phenyl sulfonamide : Known for its role in enhancing the compound’s ability to inhibit specific enzymes.

The primary mechanism through which this compound exerts its biological effects is through the inhibition of carbonic anhydrases, particularly the tumor-associated isoforms hCA IX and hCA XII. These isoforms are often overexpressed in various cancers, making them attractive targets for therapeutic intervention.

Inhibition Studies

Recent studies have shown that this compound exhibits significant inhibition against different isoforms of carbonic anhydrases:

- Selectivity : The compound displays up to 340-fold selectivity for hCA IX/XII over off-target isoforms hCA I/II .

- Inhibition Values : Various synthesized derivatives have demonstrated enzyme inhibition values (K_i) in nanomolar ranges, indicating potent activity against these targets .

Biological Activity and Efficacy

The biological activity of this compound has been evaluated through several assays:

Antitumor Activity

- Cytotoxicity Assays : Compounds derived from this scaffold have shown selective cytotoxicity against cancer cell lines expressing hCA IX/XII. For instance, compounds were reported to downregulate hCA XII expression while exhibiting cytotoxic effects on tumor cells .

- Case Studies : In vitro studies indicated that derivatives of this compound can inhibit tumor growth in cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer), with IC_50 values indicating effective dose ranges .

Antimicrobial Activity

In addition to antitumor properties, some derivatives have been tested for antimicrobial activity. For example, a related series of compounds demonstrated significant antibacterial effects against Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from 15.625 μM to 125 μM .

Data Summary Table

| Compound Name | Target Enzyme | Selectivity | IC50 (µM) | Biological Activity |

|---|---|---|---|---|

| This compound | hCA IX/XII | Up to 340-fold over hCA I/II | 0.5 - 1.5 | Cytotoxicity against cancer cells |

| Related Derivative A | hCA IX/XII | High | 0.1 - 0.5 | Antitumor activity |

| Related Derivative B | Gram-positive bacteria | Moderate | 15.625 - 125 | Antibacterial activity |

Propiedades

IUPAC Name |

2-(hydrazinecarbonyl)-N-(4-methoxyphenyl)thiophene-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O4S2/c1-19-9-4-2-8(3-5-9)15-21(17,18)10-6-7-20-11(10)12(16)14-13/h2-7,15H,13H2,1H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSVNQJVRFNGGKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NS(=O)(=O)C2=C(SC=C2)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.